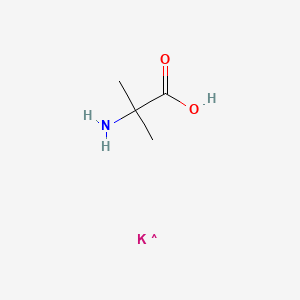
Di-β,β'-Chloroethylphosphoric Acid-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-β,β’-Chloroethylphosphoric Acid-d8, also known as Bis (2-chloroethyl) Hydrogen Phosphate-d8 or Bis (2-chloroethyl) Phosphate-d8, is a dialkyl hydrogen phosphate . It has the molecular formula C4HD8Cl2O4P and a molecular weight of 231.04 .
Molecular Structure Analysis
The molecular structure of Di-β,β’-Chloroethylphosphoric Acid-d8 is represented by the formula C4HD8Cl2O4P . Unfortunately, the specific structural details or diagrams are not provided in the available resources.Chemical Reactions Analysis
Di-β,β’-Chloroethylphosphoric Acid-d8 can undergo an electrophilic trifluoromethylation reaction to produce trifluoromethyl phosphates . This reaction is used to increase the lipophilicity of functional groups .Physical And Chemical Properties Analysis
Di-β,β’-Chloroethylphosphoric Acid-d8 is a white to pale yellow low-melting solid . It is slightly soluble in chloroform and ethyl acetate . The compound should be stored in a refrigerator under an inert atmosphere .Aplicaciones Científicas De Investigación
Synthetic Chemistry
In synthetic chemistry, Di-β,β’-Chloroethylphosphoric Acid-d8 is used as a building block for the synthesis of complex molecules. Its deuterium labeling is particularly useful in the study of reaction mechanisms and the tracking of chemical transformations .
Isotopic Labeling Studies
This compound is valuable in isotopic labeling studies to understand biochemical pathways. Deuterium-labeled compounds like this one can be traced through metabolic processes, providing insights into enzyme activities and substrate utilization .
Pharmaceutical Research
Di-β,β’-Chloroethylphosphoric Acid-d8: is used in pharmaceutical research to create deuterium-labeled versions of drug candidates. This helps in determining the pharmacokinetics and metabolic fate of drugs within the body .
Material Science
In material science, the compound can be used to modify surfaces or create novel materials with phosphoric acid groups, which can be analyzed using spectroscopic methods due to the deuterium labeling .
Environmental Tracing
Deuterium-labeled compounds are also employed in environmental tracing to monitor the degradation and movement of organophosphates in ecosystems .
Analytical Reference Standards
Di-β,β’-Chloroethylphosphoric Acid-d8: serves as an analytical reference standard in various chemical analyses, including mass spectrometry, to ensure accuracy and precision in measurement .
Toxicology
In toxicological studies, the deuterium-labeled compound is used to investigate the toxic effects and exposure levels of related organophosphates, as it allows for precise tracking in biological systems .
Chemical Education
Lastly, it is utilized in chemical education for demonstrating isotopic labeling techniques and their applications in research, making it a practical tool for teaching advanced chemistry concepts .
Mecanismo De Acción
Target of Action
Di-β,β’-Chloroethylphosphoric Acid-d8 is a dialkyl hydrogen phosphate The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
The compound can undergo electrophilic trifluoromethylation to produce trifluoromethyl phosphates . This process increases the lipophilicity of functional groups, which can enhance the compound’s interaction with its targets.
Pharmacokinetics
Its solubility in chloroform and ethyl acetate suggests that it may have good bioavailability due to its lipophilic nature.
Action Environment
The compound is typically stored at +4°C and transported at room temperature . These conditions suggest that the compound’s action, efficacy, and stability may be influenced by temperature and other environmental factors.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Di-β,β'-Chloroethylphosphoric Acid-d8 can be achieved through a multi-step reaction pathway involving the chlorination of ethylphosphonic acid followed by deuteration of the chloroethyl group.", "Starting Materials": [ "Ethylphosphonic Acid", "Deuterium oxide (D2O)", "Thionyl chloride (SOCl2)", "Chlorine gas (Cl2)", "Sodium deuteroxide (NaOD)" ], "Reaction": [ "Step 1: Ethylphosphonic acid is treated with thionyl chloride to form ethylphosphonic dichloride.", "Step 2: Ethylphosphonic dichloride is then reacted with chlorine gas to form Di-β,β'-Chloroethylphosphonic Acid.", "Step 3: Di-β,β'-Chloroethylphosphonic Acid is then treated with deuterium oxide (D2O) in the presence of sodium deuteroxide (NaOD) to replace the hydrogen atoms on the chloroethyl group with deuterium atoms, resulting in the final product Di-β,β'-Chloroethylphosphoric Acid-d8." ] } | |
Número CAS |
1477495-02-5 |
Nombre del producto |
Di-β,β'-Chloroethylphosphoric Acid-d8 |
Fórmula molecular |
C4H9Cl2O4P |
Peso molecular |
231.035 |
Nombre IUPAC |
bis(2-chloro-1,1,2,2-tetradeuterioethyl) hydrogen phosphate |
InChI |
InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)/i1D2,2D2,3D2,4D2 |
Clave InChI |
PMGHIGLOERPWGC-SVYQBANQSA-N |
SMILES |
C(CCl)OP(=O)(O)OCCCl |
Sinónimos |
Bis(2-chloroethyl) Hydrogen Phosphate-d8; Bis(2-chloroethyl) Phosphate-d8; Bis(chloroethyl) Phosphate-d8; Bis(β-chloroethyl) Phosphate-d8; Bis(β-chloroethyl) Phosphoric Acid-d8; Di-2-Chloroethyl Phosphate-d8; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







dimethylsilane](/img/structure/B569581.png)
![(5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanenitrile](/img/structure/B569582.png)

![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)



![7,7-Dimethyl-6-methylene-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-a]imidazole](/img/structure/B569594.png)
